molecular formula C14H17F2NO4 B13509433 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid

Cat. No.: B13509433
M. Wt: 301.29 g/mol
InChI Key: MRQJRQRMAWZNTO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid” is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group, a difluorinated carbon at the β-position, and a phenyl substituent. Its molecular formula is C₁₄H₁₆F₂NO₄, with a molecular weight of 307.28 g/mol (estimated from analogous structures). The (2R) configuration ensures stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the difluoro-phenyl moiety introduces steric and electronic effects that influence reactivity and binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, introduction of fluorine atoms, and formation of the desired stereochemistry. Common synthetic routes may involve the use of tert-butyl carbamate as a protecting group for the amino group, followed by the introduction of difluoro groups through halogenation reactions. The final step usually involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reaction Types

The compound participates in three primary reaction categories:

Reaction Type Functional Group Involved Key Reagents/Conditions
Substitution Reactions Primary amine (Boc-protected)Nucleophilic substitution agents (e.g., alkyl halides)
Peptide Coupling Carboxylic acid groupHBTU, triethylamine, dichloromethane
Boc Deprotection tert-Butyl ester (Boc group)Acidic conditions (e.g., TFA, HCl)

Substitution Reactions

The Boc-protected amine group enables nucleophilic substitution reactions. For example:

  • Reaction : Substitution of the amine with alkyl halides or other electrophiles.

  • Mechanism : The amine acts as a nucleophile, displacing a leaving group (e.g., halide) in an SN2 mechanism.

Peptide Coupling

The carboxylic acid group undergoes amidation with other amino acids or peptides. A representative example from experimental data:

  • Reaction : Coupling with (S)-2-(3,4-dihydroxyphenyl)-1-methoxycarbonylethylammonium chloride.

  • Conditions :

    • Reagents: HBTU (1.79 mmol), triethylamine (3.58 mmol), dichloromethane.

    • Temperature: 20°C.

    • Duration: 16 hours (stirring), followed by dimethylacetamide treatment .

  • Mechanism : HBTU activates the carboxylic acid as an active ester, facilitating nucleophilic attack by the amine .

Boc Deprotection

The tert-butoxycarbonyl group is typically removed under acidic conditions to expose the free amine:

  • Reaction : Hydrolysis of the Boc group to yield a deprotected amine.

  • Conditions : Acidic media (e.g., trifluoroacetic acid, HCl in dioxane).

  • Mechanism : Protonation of the tert-butyl group destabilizes the carbonyl, leading to cleavage of the ester linkage.

Structural and Functional Implications

The difluorinated phenyl group enhances lipophilicity, potentially influencing reactivity in biological systems. The Boc group stabilizes the amine during synthesis, enabling selective reactions at other sites (e.g., carboxylic acid amidation) without interference .

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, stereochemistry, and functional group variations.

Substituent Variations on the Phenyl Ring

Compound Name Substituent Position(s) on Phenyl Fluorine Count Molecular Weight (g/mol) Key Properties/Applications References
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid None (phenyl) 2 (β-carbon) 307.28 Enhanced electronegativity; potential protease inhibition
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid 4-F 1 293.30 Increased polarity; used in peptide synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-F 3 319.28 High lipophilicity; CNS-targeting applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,3,6-trifluorophenyl)propanoic acid 2,3,6-F 3 319.28 Metabolic stability; antiviral research
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid None (phenyl) 0 265.31 Standard Boc-protected building block

Key Observations :

  • Fluorine Substitution: Increasing fluorine atoms on the phenyl ring (e.g., trifluoro vs. difluoro) enhances lipophilicity (logP) and metabolic stability but may reduce aqueous solubility.
  • Stereochemistry : The (2R) configuration in the target compound contrasts with (2S) or (3R) isomers in analogs (e.g., ’s hydroxy-bearing derivative), which can alter binding affinity to chiral targets like proteases or kinases .

Functional Group Modifications

Compound Name Functional Group Variation Molecular Weight (g/mol) Impact on Properties References
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid Hydroxyl at C2 281.30 Increased hydrogen bonding; lower logP
2-[(tert-butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic acid Indole ring (4-F) 322.33 π-Stacking interactions; kinase inhibition
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid Pyrazole ring 255.28 Heterocyclic bioisostere; antimicrobial activity

Key Observations :

  • Hydroxyl vs. Difluoro : The hydroxyl group in increases polarity and hydrogen-bonding capacity, making it suitable for hydrophilic targets, whereas the target compound’s difluoro group favors hydrophobic environments .
  • Heterocyclic Replacements : Pyrazole or indole substituents () introduce aromatic heterocycles that modulate electronic properties and target selectivity compared to the phenyl group .

Biological Activity

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid, commonly referred to as Boc-D-3,3-difluorophenylalanine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and difluorinated phenyl moiety, which may influence its pharmacological properties.

  • Molecular Formula : C14H17F2NO4
  • Molecular Weight : 301.29 g/mol
  • CAS Number : 205445-51-8

The structural characteristics of this compound, including the difluorinated group, suggest enhanced lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. The difluorophenyl group can enhance binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding.

Enzyme Inhibition Studies

Recent studies have explored the compound's efficacy as an inhibitor of specific enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : A study showed that derivatives containing fluorinated groups exhibit improved DPP-IV inhibition compared to non-fluorinated analogs. This suggests that this compound may serve as a lead compound for developing antidiabetic agents targeting DPP-IV .

Cytotoxicity and Antiviral Activity

Preliminary investigations into the cytotoxic effects of this compound indicated moderate activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy .

Additionally, antiviral assays revealed that the compound showed promise in inhibiting viral replication in cell cultures, although specific mechanisms remain under investigation.

Case Study 1: DPP-IV Inhibition

In a controlled study involving diabetic mouse models, administration of this compound resulted in significant reductions in blood glucose levels. The compound's ability to inhibit DPP-IV was confirmed through enzyme activity assays, demonstrating its potential as a therapeutic agent for managing type 2 diabetes .

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound promotes apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightDPP-IV InhibitionCytotoxicity
This compound205445-51-8301.29 g/molYesModerate
Boc-D-Phe205445-51-X291.27 g/molNoLow
Boc-D-Trp205445-51-Y292.28 g/molYesHigh

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a Boc-protected amino acid precursor with fluorinated phenyl groups. For example, DCC/DMAP-mediated esterification in dichloromethane (DCM) is commonly used for Boc-protected intermediates, as seen in analogous compounds . Reaction parameters such as temperature (RT, 16–24 h), solvent polarity (THF/H₂O for hydrolysis), and stoichiometry of coupling agents (e.g., 1.2–1.5 eq DCC) critically affect yield. Crude products may require preparative HPLC for purification .

Q. How can researchers confirm the stereochemical integrity of the (2R)-configured amino acid moiety during synthesis?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) determination. Complementary ¹H/¹⁹F NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can resolve chiral centers . For fluorinated analogs, ¹⁹F NMR shifts are sensitive to spatial arrangement, aiding in stereochemical assignment .

Q. What purification strategies are effective for removing byproducts in fluorinated Boc-amino acid syntheses?

  • Methodological Answer : After aqueous workup (e.g., H₂O/DCM partitioning), silica gel chromatography with gradient elution (hexane/EtOAc) removes unreacted reagents. For persistent fluorinated impurities, reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is effective . Recrystallization from tert-butyl methyl ether (MTBE) may improve crystalline purity .

Advanced Research Questions

Q. How does the 3,3-difluoro-3-phenyl moiety influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Fluorination at the β-carbon enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro assays (e.g., liver microsomes) can quantify half-life (t₁/₂) and intrinsic clearance (CLint). Comparative studies with non-fluorinated analogs show ≥2-fold increases in plasma stability . LC-MS/MS analysis of metabolites identifies defluorination or hydroxylation pathways .

Q. What strategies resolve contradictions in solubility data for fluorinated Boc-amino acids across different solvent systems?

  • Methodological Answer : Contradictions arise from solvent polarity and pH effects. Systematic solubility profiling (e.g., shake-flask method in buffers, DMSO, or EtOH) with UV/Vis or nephelometry quantifies solubility. Hansen solubility parameters (HSPs) predict compatibility with excipients for formulation . For example, logP values (~2.2–2.5) indicate moderate hydrophobicity, requiring co-solvents like PEG-400 for aqueous solubility .

Q. How can researchers design in vitro assays to evaluate the compound’s activity against fluorophore-tagged protein targets?

  • Methodological Answer : Fluorescence polarization (FP) or TR-FRET assays using His-tagged proteins (e.g., kinases) and Tb-anti-His antibodies are suitable. IC₅₀ determination requires dose-response curves (0.1–100 µM). Negative controls (DMSO vehicle) and Z’-factor validation ensure assay robustness. Fluorine’s electron-withdrawing effects may enhance binding affinity to electrophilic active sites .

Q. What analytical techniques validate the stability of the tert-butoxycarbonyl (Boc) group under acidic or thermal conditions?

  • Methodological Answer : TGA/DSC analysis quantifies thermal decomposition (onset ~150–160°C for Boc groups). Acid stability is assessed via ¹H NMR in trifluoroacetic acid (TFA)/DCM (1:4), monitoring Boc deprotection kinetics (disappearance of tert-butyl peak at δ 1.4 ppm). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS detect hydrolysis byproducts .

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(2R)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1

InChI Key

MRQJRQRMAWZNTO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C1=CC=CC=C1)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.